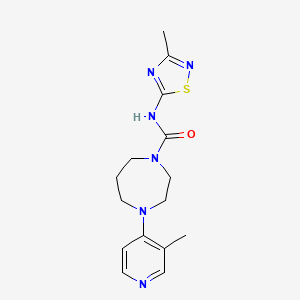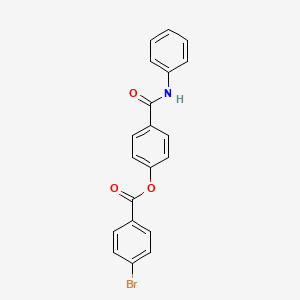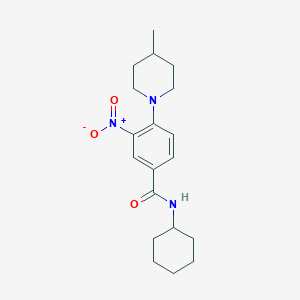![molecular formula C26H29ClN2O3 B4137814 N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4137814.png)
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide
Übersicht
Beschreibung
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide, also known as ACPD, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of N-acylphenylalanines and has been shown to have anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The exact mechanism of action of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX, N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide has also been shown to reduce the production of prostaglandins, leading to a reduction in inflammation, pain, and fever. In addition, N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide in lab experiments is its well-established synthesis method, which allows for the production of high-purity compound. N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide. One potential application of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide is in the treatment of inflammatory bowel disease (IBD). N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide has been shown to reduce inflammation in animal models of IBD, and further studies are needed to determine its potential therapeutic efficacy in humans. Another potential application of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide is in the treatment of chronic pain. N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide has been shown to have analgesic properties, and further studies are needed to determine its potential efficacy in the treatment of chronic pain. Finally, N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide has been shown to have antioxidant properties, which may help to prevent or slow the progression of these diseases. Further studies are needed to determine the potential therapeutic efficacy of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide in these disease conditions.
Conclusion:
In conclusion, N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various disease conditions. N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide acts by inhibiting the activity of COX, leading to a reduction in inflammation, pain, and fever. Further research is needed to determine the potential therapeutic efficacy of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide in various disease conditions.
Wissenschaftliche Forschungsanwendungen
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide has also been shown to have analgesic and antipyretic properties, making it a potential candidate for the treatment of pain and fever.
Eigenschaften
IUPAC Name |
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O3/c1-32-23-11-19(6-7-22(23)29-25(31)20-4-2-3-5-21(20)27)28-24(30)15-26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18H,8-10,12-15H2,1H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOCUXLQBQRRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4137733.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4137735.png)


![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4137766.png)
![ethyl 1-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4137773.png)
![10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B4137779.png)
![2-(1-adamantyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4137802.png)
![1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4137815.png)
![ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4137821.png)
![2-chloro-5-iodo-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4137829.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-furylmethyl)amino]carbonothioyl}propanamide](/img/structure/B4137836.png)

![ethyl 4-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4137849.png)